

# NMS-293: A Technical Guide to a Novel Non-Trapping PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SV 293   |           |
| Cat. No.:            | B1682837 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NMS-293 (also known as itareparib, NMS-P293, and NMS-03305293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] A key differentiator of NMS-293 is its non-trapping mechanism of action, which distinguishes it from many earlier generation PARP inhibitors.[3][4] This unique feature, combined with its high selectivity for PARP1 over PARP2 and excellent central nervous system (CNS) penetration, positions NMS-293 as a promising therapeutic agent, particularly for the treatment of brain tumors and in combination with DNA-damaging agents.[5][6] Preclinical studies have demonstrated its efficacy in homologous recombination deficient (HRD) tumor models, and early clinical trials have shown encouraging signs of activity and a favorable safety profile.[6][7][8]

# Mechanism of Action: Selective, Potent, and Non-Trapping PARP1 Inhibition

PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[9] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-







strand breaks (DSBs).[10] The inability to repair these DSBs through the faulty HR pathway leads to synthetic lethality and tumor cell death.[11]

NMS-293 exerts its anti-tumor effect through the potent and selective inhibition of PARP1's catalytic activity.[5][7] Unlike many other PARP inhibitors that "trap" the PARP enzyme on DNA, creating cytotoxic PARP-DNA complexes, NMS-293 is designed to avoid this trapping effect.[3] [4] This non-trapping mechanism is believed to contribute to a better safety profile, particularly concerning myelosuppression, and makes NMS-293 an ideal candidate for combination therapies with chemotherapy or antibody-drug conjugates (ADCs) that also damage DNA.[4] [12]

The proposed mechanism of action and the distinction between trapping and non-trapping inhibitors are illustrated in the signaling pathway diagram below.





Click to download full resolution via product page

Figure 1: Signaling pathway of PARP1 inhibition by NMS-293.



### **Preclinical Data**

NMS-293 has undergone extensive preclinical evaluation, demonstrating favorable characteristics for a clinical candidate.[3][5]

## **Potency and Selectivity**

NMS-293 is a highly potent inhibitor of PARP1 with a dissociation constant (Kd) of 2 nM.[3][5] It exhibits over 200-fold selectivity for PARP1 versus PARP2, a feature that is thought to minimize off-target effects, such as hematological toxicities, which can be associated with PARP2 inhibition.[7][10][11] In cellular assays, NMS-293 inhibits the synthesis of poly ADP-ribose (PAR) induced by hydrogen peroxide with an IC50 in the single-digit nanomolar range.[7][11]

| Parameter                                   | Value           | Reference |
|---------------------------------------------|-----------------|-----------|
| PARP1 Binding Affinity (Kd)                 | 2 nM            | [3][5]    |
| Selectivity (PARP1 vs. PARP2)               | >200-fold       | [7][11]   |
| Cellular PAR Synthesis<br>Inhibition (IC50) | Single-digit nM | [7][11]   |

## **Pharmacokinetics and CNS Penetration**

NMS-293 displays favorable pharmacokinetic properties, including high metabolic stability across species, low clearance, and nearly complete oral bioavailability in both rodents and non-rodents.[5][7][10] A significant feature of NMS-293 is its ability to extensively cross the blood-brain barrier.[5] In preclinical models (rats and mice), the brain-to-plasma concentration ratio was observed to be between 4 and 10, which is significantly higher than other major PARP inhibitors.[3][5] This high CNS penetration makes it a particularly promising agent for primary brain tumors like glioblastoma and for brain metastases.[5] Furthermore, NMS-293 is not a substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.



| Parameter                         | Observation     | Species                     | Reference |
|-----------------------------------|-----------------|-----------------------------|-----------|
| Oral Bioavailability              | Nearly complete | Rodents and non-<br>rodents | [5][7]    |
| Brain/Plasma Ratio                | 4 - 10          | Rats and mice               | [3][5]    |
| P-glycoprotein (PgP)<br>Substrate | No              | In vitro                    | [3][5]    |
| Tumor/Plasma Ratio                | >3.5-fold       | Mice (MDA-MB-436 xenograft) | [5]       |

## In Vivo Efficacy

As a single agent, NMS-293 has demonstrated potent, dose-dependent anti-tumor activity in HRD xenograft models.[5] In mice bearing BRCA1-mutant MDA-MB-436 human breast cancer xenografts, oral administration of NMS-293 led to complete tumor regressions and cures.[7][11] A single oral dose of 50 mg/kg resulted in over 95% inhibition of PAR formation in tumors, which persisted for more than 24 hours.[5]

NMS-293 also shows potent synergistic efficacy when combined with the alkylating agent temozolomide (TMZ) in glioblastoma (GBM) models, including those resistant to TMZ due to unmethylated MGMT promoter status.[5][8]

## **Clinical Development**

NMS-293 is being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[6][13]

## Monotherapy (PARPA-293-001, NCT04182516)

A Phase I dose-escalation study in patients with advanced/metastatic, relapsed/refractory solid tumors established a maximum tolerated dose (MTD) of 100 mg administered twice daily (BID) for 28 days in a 28-day cycle.[6][8] The pharmacokinetic profile showed a dose-dependent increase in exposure with a half-life of approximately 5 to 13 hours.[6] The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included



reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6] Importantly, no dose-dependent trends of myelosuppression were observed.[6]

# Combination with Temozolomide in Glioma (PARPA-293-002, NCT04910022)

This Phase I/II study is evaluating NMS-293 in combination with TMZ in adult patients with recurrent diffuse gliomas.[6][14] In this study, NMS-293 is administered on days 1-7 with TMZ on days 1-5 of a 28-day cycle.[6] The combination has been well-tolerated, with no Grade 3 or higher TRAEs reported at the time of data cutoff.[6][15] The most frequent any-grade TRAEs were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, primarily Grade 1.[6][15] Encouraging clinical activity has been observed, including a confirmed partial response in a glioblastoma patient and an unconfirmed partial response in a patient with grade 3 IDH-mutant astrocytoma.[6]

#### **Other Combination Studies**

The favorable safety profile, particularly the lack of significant bone marrow toxicity, supports the combination of NMS-293 with other DNA-damaging agents.[4] The FDA has cleared Investigational New Drug (IND) applications for Phase I studies combining NMS-293 with temozolomide in relapsed small cell lung cancer (SCLC) (PARPA-293-004) and with topotecan in BRCA wild-type ovarian cancer (PARPA-293-003).[12][16]

| Trial Identifier               | Phase | Population                        | Intervention              | Status                    |
|--------------------------------|-------|-----------------------------------|---------------------------|---------------------------|
| PARPA-293-001<br>(NCT04182516) | 1     | Advanced/metast atic solid tumors | NMS-293<br>monotherapy    | Completed dose escalation |
| PARPA-293-002<br>(NCT04910022) | 1/11  | Recurrent diffuse gliomas         | NMS-293 +<br>Temozolomide | Recruiting                |
| PARPA-293-003                  | I     | BRCA wild-type<br>ovarian cancer  | NMS-293 +<br>Topotecan    | IND cleared               |
| PARPA-293-004                  | I     | Relapsed small cell lung cancer   | NMS-293 +<br>Temozolomide | IND cleared               |



## **Experimental Protocols**

Detailed, step-by-step experimental protocols for NMS-293 are proprietary to Nerviano Medical Sciences. However, based on published abstracts, the key methodologies can be outlined as follows.

## **Cellular PAR Synthesis Inhibition Assay**

This assay is designed to confirm the on-target mechanism of action of NMS-293 in a cellular context.





Click to download full resolution via product page

Figure 2: Workflow for PAR synthesis inhibition assay.



- Principle: To measure the ability of NMS-293 to inhibit PARP1 enzymatic activity within cells following the induction of DNA damage.
- · Methodology Outline:
  - Tumor cells (e.g., HeLa or specific cancer cell lines) are cultured in microplates.
  - Cells are pre-treated with a serial dilution of NMS-293 for a defined period.
  - DNA damage is induced by adding an agent such as hydrogen peroxide (H2O2) or MMS to stimulate PARP1 activity.[7][11]
  - After a short incubation, the reaction is stopped, and cells are lysed.
  - The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an anti-PAR antibody in an ELISA or by Western blot analysis.
  - The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is determined.[7]

## In Vivo Xenograft Efficacy Studies

These studies assess the anti-tumor activity of NMS-293 in a living organism.





Click to download full resolution via product page

Figure 3: Workflow for in vivo xenograft efficacy study.



- Principle: To evaluate the ability of orally administered NMS-293 to inhibit the growth of human tumors in an animal model.
- Methodology Outline:
  - Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells known to have HRD (e.g., BRCA1-mutant MDA-MB-436).[5]
  - Tumors are allowed to establish and grow to a predetermined size.
  - Animals are randomized into groups to receive either vehicle control or NMS-293 at various doses and schedules via oral gavage.
  - Tumor dimensions are measured periodically with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
  - The study continues until tumors in the control group reach a specified endpoint. Efficacy
    is assessed by comparing tumor growth between treated and control groups.
  - For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after dosing to measure drug concentration and target engagement (e.g., PAR levels).[5]

## Conclusion

NMS-293 is a highly selective, potent, brain-penetrant PARP1 inhibitor with a distinguishing non-trapping mechanism. This unique combination of features offers the potential for improved tolerability and expanded therapeutic opportunities, particularly in combination with DNA-damaging agents and for the treatment of CNS malignancies. Preclinical data are robust, and early clinical results are promising, supporting its continued development as a next-generation PARP inhibitor.[1][4][6] The ongoing and planned clinical trials will be crucial in defining the role of NMS-293 in the evolving landscape of cancer therapy.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. You are being redirected... [nervianoms.com]
- 2. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. You are being redirected... [nervianoms.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 9. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. You are being redirected... [nervianoms.com]
- 13. You are being redirected... [nervianoms.com]
- 14. mayo.edu [mayo.edu]
- 15. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 16. nmsgroup.it [nmsgroup.it]
- To cite this document: BenchChem. [NMS-293: A Technical Guide to a Novel Non-Trapping PARP1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682837#nms-293-non-trapping-parp-inhibitor-explained]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com